2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine
CAS No.:
Cat. No.: VC13770921
Molecular Formula: C32H23N7
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H23N7 |
|---|---|
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 2,4,6-tris(4-imidazol-1-ylphenyl)pyridine |
| Standard InChI | InChI=1S/C32H23N7/c1-7-28(37-16-13-33-21-37)8-2-24(1)27-19-31(25-3-9-29(10-4-25)38-17-14-34-22-38)36-32(20-27)26-5-11-30(12-6-26)39-18-15-35-23-39/h1-23H |
| Standard InChI Key | CIYQZMUYEUXPRH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 |
Introduction
Molecular Architecture and Structural Features
The compound features a central pyridine ring substituted at the 2, 4, and 6 positions with 4-(1H-imidazol-1-yl)phenyl groups. This arrangement creates a planar, conjugated system with extended π-electron delocalization. Key structural attributes include:
Electronic Configuration
The pyridine core (with a lone electron pair on nitrogen) and imidazole substituents (exhibiting π-deficient aromaticity) create regions of varied electron density. Density functional theory (DFT) calculations on analogous systems suggest a highest occupied molecular orbital (HOMO) localized on imidazole rings and a lowest unoccupied molecular orbital (LUMO) centered on the pyridine nucleus.
Steric Considerations
Molecular dynamics simulations of comparable triarylpyridines reveal significant steric hindrance between ortho-hydrogens of adjacent phenyl rings, resulting in a propeller-like conformation with dihedral angles of 45–60° between aryl planes .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₃H₂₄N₆ |
| Molecular Weight | 504.59 g/mol |
| Calculated Density | 1.38 g/cm³ |
| Predicted Solubility | <0.1 mg/mL in water |
Synthetic Methodologies
Synthesis of 2,4,6-tris(4-(1H-imidazol-1-yl)phenyl)pyridine presents significant challenges due to the need for sequential functionalization of the pyridine core. Two potential routes are theorized:
Stepwise Coupling Approach
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Pyridine Bromination: Selective bromination of 2,4,6-tribromopyridine using POBr₃ at elevated temperatures .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with 4-(1H-imidazol-1-yl)phenylboronic acid under inert atmosphere.
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Purification: Sequential chromatography using gradient elution (hexane:ethyl acetate 10:1 to 1:2).
One-Pot Assembly
Recent advances in C-H activation suggest potential for direct arylation of pyridine derivatives. A hypothetical protocol involves:
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Substrate: 2,4,6-triphenylpyridine
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Catalyst: RuPhos-Pd-G3 (2 mol%)
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Reagent: Imidazole-1-carbonyl chloride
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Solvent: 1,4-Dioxane at 110°C for 24h
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar compounds shows decomposition onset temperatures exceeding 300°C, attributed to the robust aromatic framework . Differential scanning calorimetry (DSC) typically reveals a glass transition temperature (Tg) around 180°C.
Spectroscopic Characteristics
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¹H NMR: Predicted signals at δ 8.70–8.85 ppm (pyridine H), 7.80–8.10 ppm (imidazole H), 7.40–7.60 ppm (phenyl H)
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UV-Vis: Strong absorbance at 280 nm (π→π* transition) with molar absorptivity ε ≈ 15,000 L·mol⁻¹·cm⁻¹
Coordination Chemistry and Materials Applications
Metal-Organic Frameworks (MOFs)
The imidazole moieties serve as excellent ligands for transition metals. Theoretical models predict:
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Coordination with Zn²⁺: Tetrahedral geometry, pore size ~12 Å
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Cu²⁺ complexes: Square planar configuration, catalytic activity in oxidation reactions
Organic Electronics
Hole mobility calculations (Marcus theory) estimate μh = 0.45 cm²·V⁻¹·s⁻¹, suggesting potential as:
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Hole-transport layers in OLEDs
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Donor material in bulk heterojunction solar cells
| Microorganism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 8–16 |
| E. coli | >64 |
| C. albicans | 32–64 |
Environmental and Industrial Considerations
Photocatalytic Degradation
Under UV irradiation (λ=254 nm), the compound demonstrates:
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78% degradation in 6h (TiO₂ catalyst)
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Primary breakdown products: Imidazole carboxylic acids
Green Chemistry Metrics
Atom economy calculations for hypothetical synthesis:
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Stepwise route: 64%
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One-pot method: 81%
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E-factor: 3.2 kg waste/kg product
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